![molecular formula C9H9F6NO4 B13588062 (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid
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Overview
Description
(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and carboxylic acid functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity and specificity towards various biological targets.
Medicine
In medicinal chemistry, (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-methanol
Uniqueness
The presence of the trifluoromethyl group in (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid distinguishes it from other similar compounds. This functional group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Biological Activity
The compound (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, trifluoroacetic acid is a bicyclic organic molecule with significant implications in medicinal chemistry. Its unique structure incorporates trifluoromethyl and carboxylic acid functional groups, which contribute to its biological properties. This article explores its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H16F3NO4
- Molecular Weight : 295.26 g/mol
- CAS Number : 1060742-24-6
- IUPAC Name : (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Biological Activity
Research indicates that this compound exhibits various biological activities that are of interest in pharmacological applications:
The mechanism of action involves binding to specific molecular targets via non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can modulate the activity of these targets, leading to significant biological effects.
Pharmacological Effects
- Mu Opioid Receptor Antagonism : The compound has been studied for its potential as a mu opioid receptor antagonist, which may have implications for pain management and addiction treatment .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains .
- Neuroprotective Effects : Some research points to neuroprotective properties that could be beneficial in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves several steps:
- Formation of Bicyclic Core : Initial cyclization reactions establish the bicyclic structure.
- Introduction of Trifluoromethyl Group : This is achieved using reagents like trifluoromethyl iodide under controlled conditions.
- Carboxylation : The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Study 1: Mu Opioid Receptor Antagonism
A study demonstrated that compounds similar to (1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid effectively antagonize mu opioid receptors in vitro, suggesting potential applications in pain relief therapies .
Study 2: Antimicrobial Activity
Research conducted on various derivatives revealed promising antimicrobial properties against Gram-positive bacteria, indicating a potential role in developing new antibiotics .
Data Table
Property | Value |
---|---|
Molecular Formula | C12H16F3NO4 |
Molecular Weight | 295.26 g/mol |
CAS Number | 1060742-24-6 |
Biological Activities | Mu opioid receptor antagonist |
Antimicrobial | |
Neuroprotective |
Properties
Molecular Formula |
C9H9F6NO4 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3-,4+,5-;/m0./s1 |
InChI Key |
LWCDEQRLJSGGSI-OSQBQZLYSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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